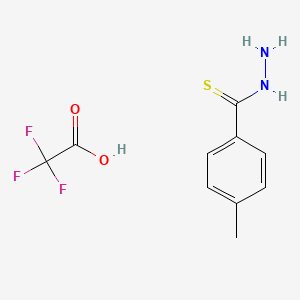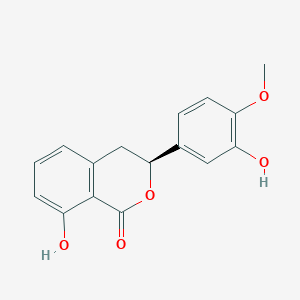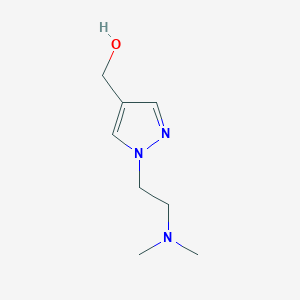
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol: is a chemical compound that belongs to the class of pyrazol derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a dimethylaminoethyl group attached to the pyrazol ring and a hydroxymethyl group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of Pyrazol Ring: The pyrazol ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazol ring is replaced by the dimethylaminoethyl moiety.
Hydroxylation: The hydroxymethyl group at the 4-position can be introduced through hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of these synthetic steps, optimized for large-scale production. This involves the use of reactors, controlled temperature and pressure conditions, and purification techniques to achieve high yields and purity.
化学反应分析
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The pyrazol ring can undergo reduction reactions, potentially leading to the formation of pyrazolidines.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or alkyl groups can be introduced using suitable leaving groups and reaction conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Pyrazolidines.
Substitution: Various substituted pyrazoles.
科学研究应用
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to understand the role of pyrazol derivatives in biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism by which (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
相似化合物的比较
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol: can be compared with other similar compounds, such as:
Pyrazole derivatives: Other pyrazol derivatives with different substituents on the ring.
Dimethylaminoethyl compounds: Compounds containing the dimethylaminoethyl group attached to different heterocyclic or aromatic rings.
Uniqueness: The uniqueness of This compound lies in its specific combination of the pyrazol ring, dimethylaminoethyl group, and hydroxymethyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-10(2)3-4-11-6-8(7-12)5-9-11/h5-6,12H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBYHYIJQHPNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
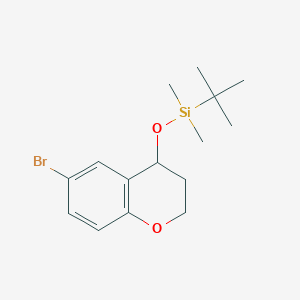
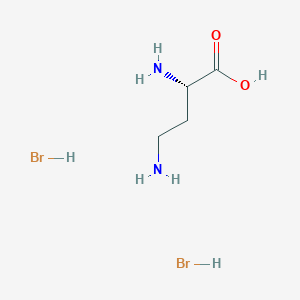
![5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B8045422.png)
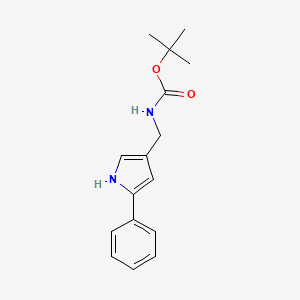
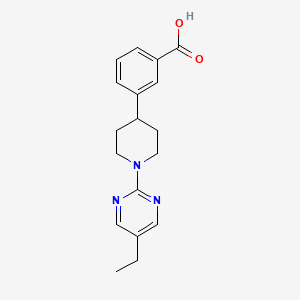
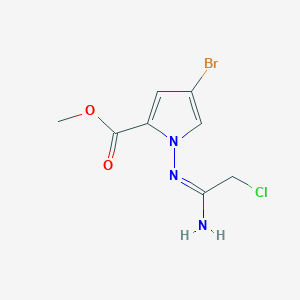
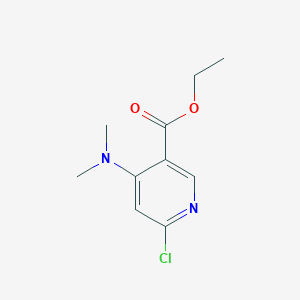
![Cis-bicyclo[3.1.0]hexan-3-one](/img/structure/B8045473.png)
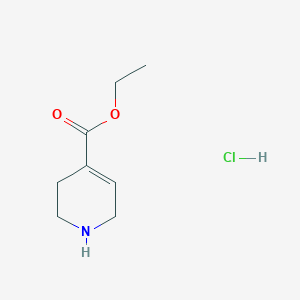
![ethyl (2Z)-2-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]-3-oxo-4-phenylmethoxybutanoate](/img/structure/B8045482.png)
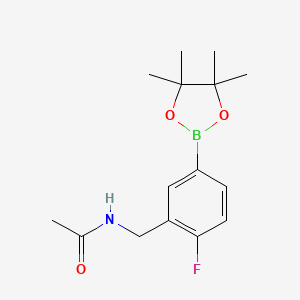
![Racemic-1-((1S)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine 2hcl](/img/structure/B8045493.png)
